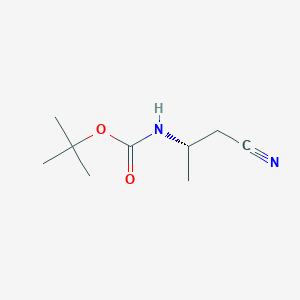

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is a solid substance .

Synthesis Analysis

The synthesis of “(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours . The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound .Molecular Structure Analysis

The InChI code of “(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” is 1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 . The InChI key is DIUMTAGYVCAZRM-ZETCQYMHSA-N .Physical And Chemical Properties Analysis

“(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” is a solid substance . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.68 cm/s . Its Log Po/w (iLOGP) is 2.1 .Applications De Recherche Scientifique

Environmental Fate and Biodegradation

Carbamates, including similar compounds, have been extensively studied for their environmental occurrence, fate, and degradation. These compounds are known for their presence in various environmental matrices and their potential for biodegradation under specific conditions. Studies have explored the mechanisms of aerobic and anaerobic biodegradation, highlighting the microbial pathways involved and the environmental conditions that favor or hinder their decomposition (Runzeng Liu & S. Mabury, 2020; S. Thornton et al., 2020).

Toxicology and Human Health Impacts

The toxicological effects of carbamates and their metabolites have been a subject of research due to their widespread use. Studies have examined their potential toxic effects on human health, including carcinogenicity, genotoxicity, and endocrine-disrupting properties. Efforts to understand these impacts better are crucial for evaluating the safety of carbamate exposure and for developing guidelines to protect public health (J. Risher et al., 1987).

Applications in Polymer and Material Science

Research has also delved into the applications of carbamates and tert-butyl compounds in the development of polymers and materials. Controlled/living polymerization of renewable vinyl monomers derived from natural sources, including compounds with tert-butyl groups, highlights the potential of these chemicals in creating bio-based polymers with high performance and environmental benefits (K. Satoh, 2015).

Environmental Remediation Techniques

The presence of carbamate compounds in the environment, particularly water sources, has prompted research into remediation techniques. Adsorption studies have explored various adsorbents for removing carbamate compounds from water, demonstrating the feasibility and efficiency of different materials in mitigating environmental pollution caused by these compounds (M. Vakili et al., 2017).

Safety And Hazards

The safety information for “(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate” includes a warning signal word . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMTAGYVCAZRM-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)